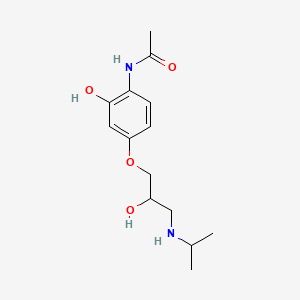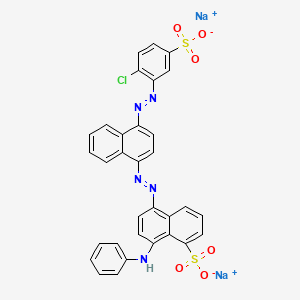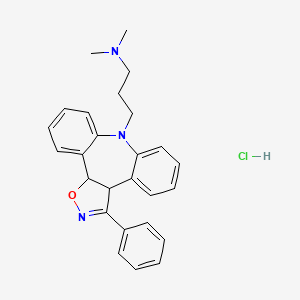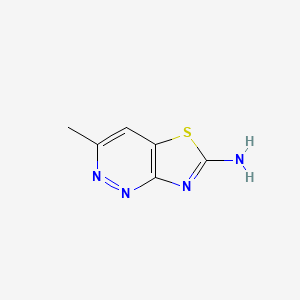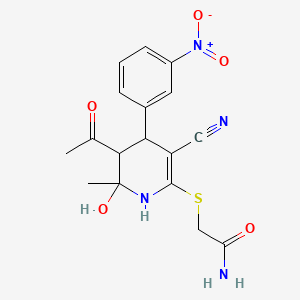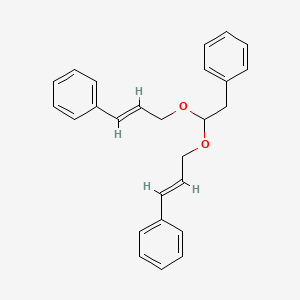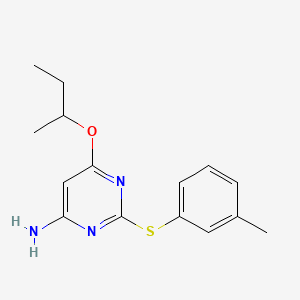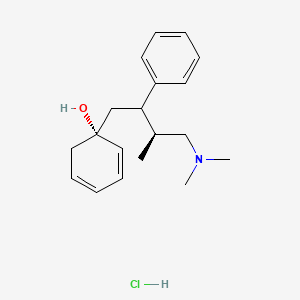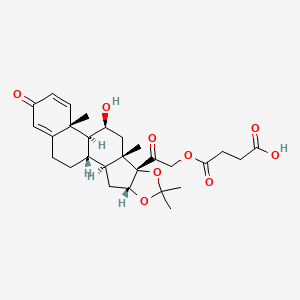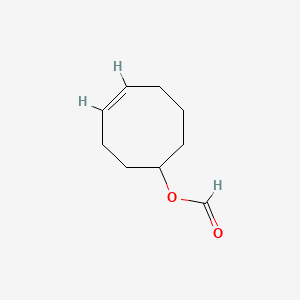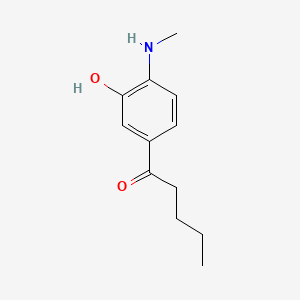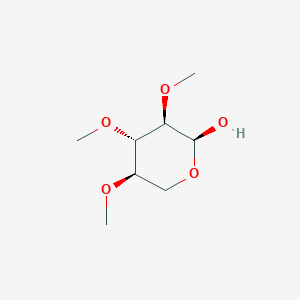
2,3,4-Tri-O-methyl-alpha-D-xylopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-methyl-alpha-D-xylopyranose:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose typically involves the methylation of xylose. One common method includes the use of methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation of the hydroxyl groups at positions 2, 3, and 4 of the xylose molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as column chromatography or recrystallization are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-methyl-alpha-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can convert the compound into different sugar alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: 2,3,4-tri-O-methyl-D-xylono-1,5-lactone.
Reduction: Corresponding sugar alcohols.
Substitution: Derivatives with different functional groups replacing the methyl groups.
Scientific Research Applications
2,3,4-Tri-O-methyl-alpha-D-xylopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound serves as a model substrate in studies of enzyme specificity and carbohydrate metabolism.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methylation of hydroxyl groups can affect the compound’s binding affinity and specificity towards these enzymes, thereby influencing its biological activity. The pathways involved may include glycosylation reactions and other carbohydrate-processing mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tri-O-methyl-beta-D-xylopyranose
- 2,3,4-Tri-O-acetyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-acetyl-beta-D-xylopyranose
Uniqueness
2,3,4-Tri-O-methyl-alpha-D-xylopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its acetylated counterparts, the methylated compound is more hydrophobic and may exhibit different reactivity and interaction profiles with enzymes and other biomolecules .
Properties
CAS No. |
60325-15-7 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1 |
InChI Key |
AIVDIFJVLZSYIK-CWKFCGSDSA-N |
Isomeric SMILES |
CO[C@@H]1CO[C@@H]([C@@H]([C@H]1OC)OC)O |
Canonical SMILES |
COC1COC(C(C1OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


